Cas no 157170-72-4 (N-Isobutyrylalanine)
N-Isobutyrylalanine Chemical and Physical Properties
Names and Identifiers
-
- Alanine,N-(2-methyl-1-oxopropyl)-
- N-ISOBUTYRYLALANINE
- 2-ISOBUTYRAMIDOPROPANOIC ACID
- Alanine, N-(2-methyl-1-oxopropyl)- (9CI)
- Z85890230
- EN300-31184
- 2-(2-methylpropanoylamino)propanoic acid
- 2-(isobutyrylamino)propanoic acid
- Isobutyrylalanine
- 157170-72-4
- AKOS000130549
- AKOS016050990
- CS-0272315
- 2-(2-methylpropanamido)propanoic acid
- F8882-6459
- 2-Isobutyramidopropanoicacid
- SCHEMBL7362168
- N-Isobutyrylalanine
-
- MDL: MFCD09046347
- Inchi: 1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)
- InChI Key: GVSRXFYGMVCCPQ-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)NC(C(=O)O)C
Computed Properties
- Exact Mass: 159.08959
- Monoisotopic Mass: 159.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- PSA: 66.4
N-Isobutyrylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I781055-5mg |
N-Isobutyrylalanine |
157170-72-4 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I781055-10mg |
N-Isobutyrylalanine |
157170-72-4 | 10mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I781055-50mg |
N-Isobutyrylalanine |
157170-72-4 | 50mg |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049269-500mg |
N-Isobutyrylalanine |
157170-72-4 | 500mg |
3851.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049269-500mg |
N-Isobutyrylalanine |
157170-72-4 | 500mg |
3851CNY | 2021-05-07 | ||
| A2B Chem LLC | AF05183-50mg |
2-Isobutyramidopropanoic acid |
157170-72-4 | 90% | 50mg |
$296.00 | 2024-04-20 | |
| A2B Chem LLC | AF05183-100mg |
2-Isobutyramidopropanoic acid |
157170-72-4 | 90% | 100mg |
$342.00 | 2024-04-20 | |
| A2B Chem LLC | AF05183-250mg |
2-Isobutyramidopropanoic acid |
157170-72-4 | 90% | 250mg |
$403.00 | 2024-04-20 | |
| Enamine | EN300-31184-0.05g |
2-(2-methylpropanamido)propanoic acid |
157170-72-4 | 95.0% | 0.05g |
$81.0 | 2025-03-19 | |
| Enamine | EN300-31184-0.1g |
2-(2-methylpropanamido)propanoic acid |
157170-72-4 | 95.0% | 0.1g |
$120.0 | 2025-03-19 |
N-Isobutyrylalanine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N-Isobutyrylalanine
Professional Introduction to N-Isobutyrylalanine (CAS No. 157170-72-4)
N-Isobutyrylalanine, a compound with the chemical identifier CAS No. 157170-72-4, represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, also known as N-isobutyryl-L-alanine, is an amino acid derivative that has garnered attention for its potential applications in drug development and metabolic studies. The unique structure of N-Isobutyrylalanine, characterized by its isobutyryl side chain attached to the alpha-carboxyl group of alanine, makes it a valuable building block for synthesizing more complex molecules.
The isobutyryl group, a branched alkyl group with three carbon atoms, imparts specific physicochemical properties to N-Isobutyrylalanine. These properties include solubility characteristics, reactivity, and interactions with biological targets. The compound's ability to participate in various biochemical pathways has positioned it as a candidate for research into enzyme inhibition and modulation of metabolic processes. Recent studies have highlighted the role of N-Isobutyrylalanine in the synthesis of peptidomimetics and protease inhibitors, areas where precise control over molecular structure is crucial.
In the realm of drug discovery, N-Isobutyrylalanine has been explored for its potential in developing treatments for neurological disorders. Its structural motif is reminiscent of natural amino acids, which often serve as substrates or inhibitors in enzymatic reactions within the central nervous system. Researchers have been particularly interested in its derivatives as they may offer novel mechanisms of action compared to traditional therapeutics. The compound's stability under various conditions and its compatibility with solid-phase peptide synthesis make it an attractive candidate for further medicinal chemistry investigations.
Advances in computational chemistry have enabled more efficient screening of compounds like N-Isobutyrylalanine for biological activity. Molecular docking studies and virtual screening have identified potential binding pockets in target proteins where modifications based on this amino acid derivative could enhance drug efficacy. These computational approaches complement experimental work by providing rapid assessments of molecular interactions, thereby expediting the drug development pipeline.
The synthesis of N-Isobutyrylalanine involves well-established organic chemistry techniques, including amide bond formation and functional group transformations. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The availability of high-quality starting materials and robust synthetic methodologies has facilitated its use in both academic research and industrial settings.
One area where N-Isobutyrylalanine has shown promise is in the study of metabolic pathways related to energy homeostasis. The compound's incorporation into metabolic flux analysis has provided insights into how amino acid derivatives influence cellular processes. This information is particularly relevant for understanding conditions such as diabetes and obesity, where metabolic dysregulation plays a central role. By serving as a probe molecule, N-Isobutyrylalanine helps elucidate the complex interplay between diet, genetics, and disease progression.
Recent breakthroughs in protein engineering have also leveraged N-Isobutyrylalanine for designing novel enzymes with enhanced catalytic activity or specificity. By substituting native amino acids with this derivative, researchers can modulate enzyme function without altering the overall protein structure significantly. Such modifications are particularly valuable in biocatalysis and green chemistry initiatives, where sustainable alternatives to traditional chemical synthesis are sought.
The safety profile of N-Isobutyrylalanine has been evaluated through preclinical studies, which have assessed its toxicity and immunogenicity. These evaluations are critical steps in determining its suitability for therapeutic use. The compound has demonstrated low toxicity at tested doses, making it a relatively safe candidate for further development. Additionally, its biodegradability ensures that any environmental impact associated with its use would be minimal.
As interest in personalized medicine grows, N-Isobutyrylalanine is being explored as a component in individualized therapeutic strategies. Its versatility allows for customization through derivatization, enabling the creation of compounds tailored to specific patient needs. This approach aligns with broader trends in medicine toward more targeted and effective treatments.
The future prospects for N-Isobutyrylalanine are promising, with ongoing research uncovering new applications across multiple disciplines. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize its potential. As our understanding of biological systems continues to expand, compounds like N-Isobutyrylalanine will likely play an increasingly important role in advancing scientific knowledge and therapeutic interventions.
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